molecular formula C6H9Cl2NO B2734427 3,3-Dichloro-1-methylpiperidin-2-one CAS No. 77261-24-6

3,3-Dichloro-1-methylpiperidin-2-one

Cat. No.: B2734427
CAS No.: 77261-24-6
M. Wt: 182.04
InChI Key: CBCAUGVIPLIJAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dichloro-1-methylpiperidin-2-one: is a chemical compound with the molecular formula C6H9Cl2NO and a molecular weight of 182.05 g/mol It is a derivative of piperidinone, characterized by the presence of two chlorine atoms and a methyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloro-1-methylpiperidin-2-one typically involves the chlorination of 1-methylpiperidin-2-one. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent decomposition of the product .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale chlorination reactions, followed by purification steps such as distillation or recrystallization to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dichloro-1-methylpiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols, alcohols), solvents (ethanol, methanol), and catalysts (acid or base catalysts).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

Major Products:

Scientific Research Applications

Chemistry: 3,3-Dichloro-1-methylpiperidin-2-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound is used to study the effects of chlorinated piperidinones on biological systems. It is also employed in the development of new bioactive molecules with potential therapeutic applications .

Medicine: Its unique chemical structure makes it a valuable scaffold for designing molecules with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for various chemical processes .

Mechanism of Action

The mechanism of action of 3,3-Dichloro-1-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological molecules, potentially leading to changes in their structure and function .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 3,3-Dichloro-1-methylpiperidin-2-one is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3,3-dichloro-1-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl2NO/c1-9-4-2-3-6(7,8)5(9)10/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCAUGVIPLIJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1=O)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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